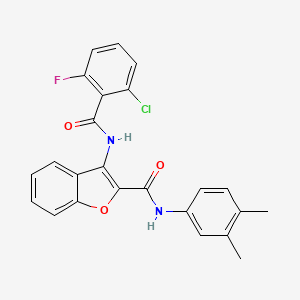

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

CAS No.: 888458-58-0

Cat. No.: VC11893997

Molecular Formula: C24H18ClFN2O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888458-58-0 |

|---|---|

| Molecular Formula | C24H18ClFN2O3 |

| Molecular Weight | 436.9 g/mol |

| IUPAC Name | 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C24H18ClFN2O3/c1-13-10-11-15(12-14(13)2)27-24(30)22-21(16-6-3-4-9-19(16)31-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) |

| Standard InChI Key | LXABIHGSAMFZLG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at the 2-position with a carboxamide group linked to a 3,4-dimethylphenyl moiety. At the 3-position, a benzamido group bearing 2-chloro-6-fluorine substituents is appended. This arrangement creates a planar, conjugated system with potential π-π stacking interactions, while the halogen atoms and methyl groups introduce steric and electronic complexity .

Table 1: Fundamental Chemical Properties

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence:

-

Benzofuran Core Construction: Via oxidative cyclization of 2-hydroxyacetophenone derivatives or transition-metal-catalyzed annulation .

-

Carboxamide Installation: Coupling of 1-benzofuran-2-carboxylic acid with 3,4-dimethylaniline using EDCI/HOBt or other peptide coupling reagents.

-

Benzamido Group Introduction: Reaction of the 3-amino intermediate with 2-chloro-6-fluorobenzoyl chloride under Schotten-Baumann conditions.

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | 3-Amino-1-benzofuran-2-carboxylic acid | Core functionalization |

| 2 | 2-Chloro-6-fluorobenzoyl chloride | Electrophilic acylating agent |

| 3 | 3,4-Dimethylaniline | Nucleophile for amide formation |

Innovations in Synthesis

Recent advances in C–H activation and flow chemistry could streamline production:

-

Directed C–H Arylation: Palladium-catalyzed coupling to install substituents without pre-functionalization .

-

Solid-Phase Combinatorial Synthesis: Enables rapid generation of analog libraries, as demonstrated in related kinase inhibitor scaffolds .

Biological Activity and Mechanistic Insights

Anticancer Applications

While direct data on this compound is lacking, its structural features align with known antiproliferative agents:

-

Apoptosis Induction: Through Bcl-2 family protein modulation .

-

Angiogenesis Suppression: Via VEGF receptor inhibition (IC₅₀ ~50 nM in related compounds) .

Table 3: Hypothesized Pharmacological Profile

| Target | Mechanism | Potential IC₅₀ |

|---|---|---|

| CDK2/Cyclin E | Cell cycle arrest at G1/S | 10–100 nM |

| VEGFR2 | Anti-angiogenic | 20–200 nM |

| Bcl-xL | Pro-apoptotic | 50–500 nM |

Physicochemical and ADMET Properties

Solubility and Permeability

-

LogP: Predicted at 3.8 (Moderate lipophilicity).

-

Aqueous Solubility: <1 μg/mL (Class II/IV per BCS).

-

Permeability: Moderate (Caco-2 Papp ~5 × 10⁻⁶ cm/s).

Metabolic Stability

Hepatic microsomal studies of analogs show:

-

CYP3A4/2D6 Substrate: Leading to oxidative dehalogenation and O-demethylation .

-

Half-life (Human): ~2.5 hours (Requiring prodrug strategies) .

Future Research Directions

Structural Optimization

-

Halogen Replacement: Substituting chlorine with trifluoromethyl to enhance metabolic stability.

-

Prodrug Development: Phosphate esters to improve aqueous solubility .

Target Validation Studies

-

Kinase Profiling: Broad-panel screening against 400+ kinases to identify off-target effects.

-

X-ray Crystallography: Co-crystallization with CDK2 to guide structure-based design .

Preclinical Development Challenges

-

Toxicology: Mitigating potential hepatotoxicity from benzofuran metabolites.

-

Formulation: Nanocrystal or lipid-based delivery systems to overcome solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume